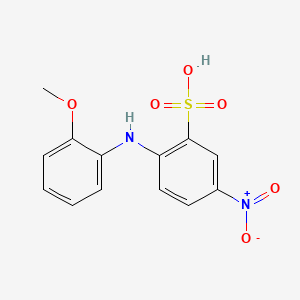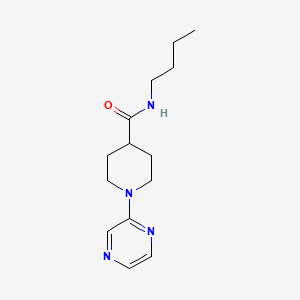
1-Ethyl-4-methylquinolinium p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methylquinolinium p-toluenesulfonate is an organic compound that belongs to the quinolinium family. It is characterized by the presence of an ethyl group at the first position and a methyl group at the fourth position of the quinolinium ring, combined with a p-toluenesulfonate anion.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-methylquinolinium p-toluenesulfonate typically involves the quaternization of 4-methylquinoline with ethyl iodide, followed by the reaction with p-toluenesulfonic acid. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete quaternization
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1-Ethyl-4-methylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methylquinolinium p-toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-methylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-methylquinolinium p-toluenesulfonate can be compared with other quinolinium derivatives, such as:
- 1-Methylquinolinium p-toluenesulfonate
- 1-Ethylquinolinium p-toluenesulfonate
- 4-Methylquinolinium p-toluenesulfonate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
55952-56-2 |
|---|---|
Molekularformel |
C19H21NO3S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14N.C7H8O3S/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
IVVQOSKVQMKYEQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


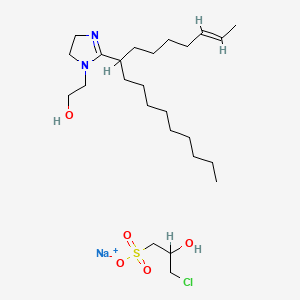
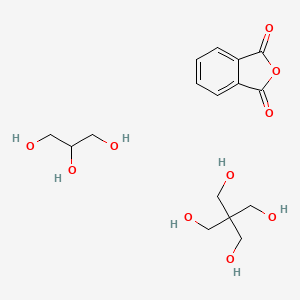
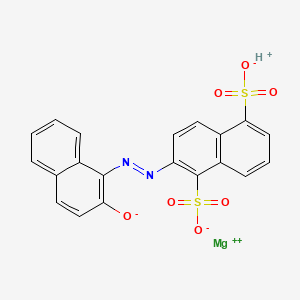
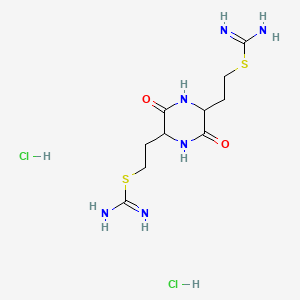
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
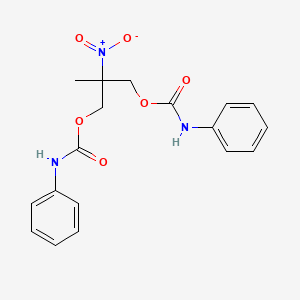
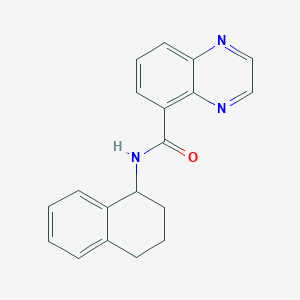
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
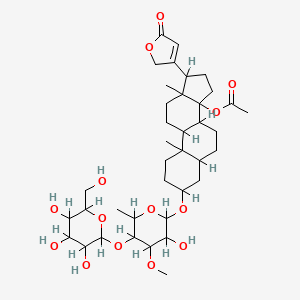
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
